molecular formula C9H7Cl2NO B13251056 4-(2,3-Dichlorophenyl)azetidin-2-one

4-(2,3-Dichlorophenyl)azetidin-2-one

Cat. No.: B13251056
M. Wt: 216.06 g/mol
InChI Key: NVCKGHYMALEKOP-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)azetidin-2-one is a chemical compound belonging to the azetidinone class, characterized by a four-membered lactam ring. This compound is notable for its structural rigidity and potential biological activities. The azetidinone ring is a core structure in many biologically active molecules, including antibiotics like penicillins and cephalosporins .

Preparation Methods

The synthesis of 4-(2,3-Dichlorophenyl)azetidin-2-one typically involves the reaction of 2,3-dichlorobenzoyl chloride with an appropriate amine under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-(2,3-Dichlorophenyl)azetidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium on carbon for hydrogenation reactions .

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s azetidinone ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

4-(2,3-Dichlorophenyl)azetidin-2-one can be compared with other azetidinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)azetidin-2-one

InChI

InChI=1S/C9H7Cl2NO/c10-6-3-1-2-5(9(6)11)7-4-8(13)12-7/h1-3,7H,4H2,(H,12,13)

InChI Key

NVCKGHYMALEKOP-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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